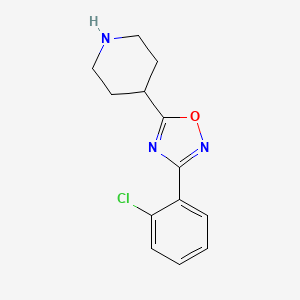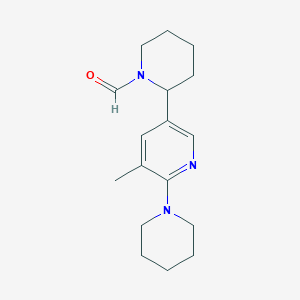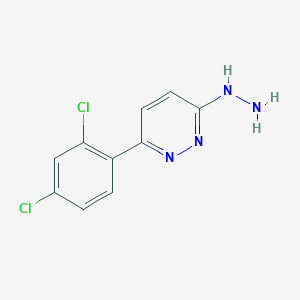![molecular formula C12H21NO4 B11816389 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)
3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,3-Dimetil-4-[(2-metilpropan-2-il)oxocarbonil]pirrolidina-1-carboxílico es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrolidina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ácido 3,3-Dimetil-4-[(2-metilpropan-2-il)oxocarbonil]pirrolidina-1-carboxílico generalmente involucra múltiples pasosLas condiciones de reacción a menudo involucran el uso de solventes orgánicos como diclorometano y reactivos como N,N-diisopropiletilamina (DIEA) y dicarbonato de di-terc-butilo .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3,3-Dimetil-4-[(2-metilpropan-2-il)oxocarbonil]pirrolidina-1-carboxílico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales existentes.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo ácido carboxílico.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas y alcoholes. Las reacciones generalmente se llevan a cabo a temperaturas controladas y en presencia de catalizadores para mejorar las velocidades de reacción .
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 3,3-Dimetil-4-[(2-metilpropan-2-il)oxocarbonil]pirrolidina-1-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y vías metabólicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3,3-Dimetil-4-[(2-metilpropan-2-il)oxocarbonil]pirrolidina-1-carboxílico involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y las moléculas diana .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de pirrolidina con diferentes sustituyentes. Algunos ejemplos incluyen:
- Ácido 4-terc-butilpirrolidina-1-carboxílico
- Ácido 3,3-dimetilpirrolidina-1-carboxílico
Unicidad
Lo que diferencia al ácido 3,3-Dimetil-4-[(2-metilpropan-2-il)oxocarbonil]pirrolidina-1-carboxílico es su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad únicas. Esto lo hace particularmente valioso en aplicaciones especializadas donde otros compuestos pueden no ser tan efectivos .
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-9(14)8-6-13(10(15)16)7-12(8,4)5/h8H,6-7H2,1-5H3,(H,15,16) |
Clave InChI |
TYYBMXXHPPDAMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)




![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)



![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)


